4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline
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Overview
Description
“4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline” is a chemical compound with the molecular formula C15H15N3S . The average mass of this compound is 269.365 Da and the monoisotopic mass is 269.098663 Da .
Molecular Structure Analysis
The molecular structure of “4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline” consists of 15 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .Scientific Research Applications
Anticancer Properties
The synthesis of 4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline has been reported, and it falls within the class of thieno[2,3-d]pyrimidine derivatives. These compounds have demonstrated remarkable biological activities, including anticancer effects . Further studies are needed to explore its specific mechanisms of action and potential as an anticancer agent.
Antibacterial Activity
Thieno[2,3-d]pyrimidine derivatives, to which our compound belongs, have also exhibited antibacterial properties . Investigating the antibacterial efficacy of 4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline against various bacterial strains could provide valuable insights for drug development.
Anti-Inflammatory Effects
In addition to its anticancer and antibacterial potential, thieno[2,3-d]pyrimidine derivatives are known for their anti-inflammatory activities . Researchers might explore whether our compound exhibits similar effects and its impact on inflammatory pathways.
Antiviral Applications
Thieno[2,3-d]pyrimidine derivatives have been investigated as antiviral agents . It would be interesting to assess whether 4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline shows any antiviral activity against specific viruses.
Neurodegenerative Disease Research
Recently, 2,5-imidazolidinedione derivatives were developed as selective inhibitors for histone deacetylase 6 (HDAC6), a target implicated in neurodegenerative diseases . Exploring the potential of our compound in this context could be valuable.
Hybrid Compounds for Drug Discovery
The synthesis of our compound involves a hybrid structure combining thieno[2,3-d]pyrimidine and imidazolidinedione moieties . Researchers might investigate its pharmacological properties and consider it as a scaffold for novel drug design.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by forming a stable protein-ligand complex . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the pantothenate biosynthesis pathway by inhibiting Pantothenate synthetase . This disruption leads to a deficiency of coenzyme A, which is vital for various metabolic processes in Mtb . The downstream effects of this disruption are a decrease in the survival and virulence of Mtb .
Pharmacokinetics
In silico admet prediction has been carried out for this compound . The impact of these properties on the bioavailability of the compound is still under investigation.
Result of Action
The compound shows significant antitubercular activity. The most active derivative of this compound displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . Furthermore, it showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .
properties
IUPAC Name |
4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h5-9H,1-4,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLBDSZGWZXMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline |
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